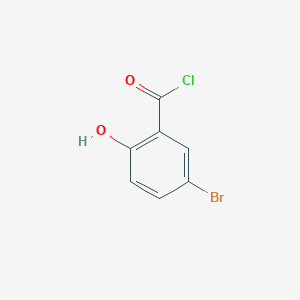

5-Bromo-2-hydroxybenzoyl chloride

Description

5-Bromo-2-hydroxybenzoyl chloride (hypothetical structure, exact data inferred) is a benzoyl chloride derivative featuring a hydroxyl group at the 2-position and a bromine atom at the 5-position on the aromatic ring. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. Its reactivity stems from the electrophilic carbonyl carbon, which undergoes nucleophilic acyl substitution reactions.

Properties

IUPAC Name |

5-bromo-2-hydroxybenzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMJGJCFKIQYSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Substituent Position and Electronic Effects

- 5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl chloride (): Structure: The hydroxyl group in the target compound is replaced by a 2-methylbenzyloxy substituent. The electron-donating methyl group may slightly decrease the electrophilicity of the carbonyl compared to the target .

-

- Structure : A positional isomer with bromine at the 4-position instead of 3.

- Impact : The meta-bromo substitution (in the target) versus para-bromo (in this analog) alters electronic distribution. The para isomer may exhibit higher resonance stabilization, slightly reducing carbonyl reactivity compared to the target .

Functional Group Variations

5-Bromo-2-methoxybenzenesulfonyl chloride ():

- Structure : Replaces the benzoyl chloride group with a sulfonyl chloride and adds a methoxy group.

- Impact : Sulfonyl chlorides are more reactive than benzoyl chlorides in nucleophilic substitutions (e.g., sulfonamide formation). The methoxy group increases lipophilicity (XLogP3 ~5.3) compared to the hydroxyl group in the target .

Physicochemical Properties

*Hypothetical data inferred from analogs; †Estimated based on hydroxyl group polarity; ‡Estimated based on benzyl group contribution.

Research Findings and Trends

Synthetic Utility :

- Studies suggest that electron-withdrawing groups (e.g., bromine) enhance benzoyl chloride reactivity, but steric bulk in ortho-substituted analogs (e.g., 2-methylbenzyloxy) can counteract this effect .

- Sulfonyl chloride derivatives are preferred for creating sulfonamide-based drugs, while benzoyl chlorides are more common in ester and amide formations .

Stability :

- Hydroxyl-containing benzoyl chlorides are prone to hydrolysis, requiring stabilization via derivatization or low-temperature storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.